molecular formula C17H21N5O3 B2653884 8-(4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-65-8

8-(4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2653884
CAS No.: 946279-65-8
M. Wt: 343.387
InChI Key: CKKAZWXNBRGROA-UHFFFAOYSA-N
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Description

The compound 8-(4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide features a fused imidazo[2,1-c][1,2,4]triazine core, substituted at position 8 with a 4-methoxyphenyl group and at position 3 with an N-(2-methylpropyl) carboxamide moiety. This structure is characteristic of bioactive heterocyclic compounds, where the imidazo-triazine scaffold may confer stability and interaction with biological targets . Characterization methods such as $ ^1H $ NMR, IR, and mass spectrometry are standard for confirming structural integrity in similar molecules .

Properties

IUPAC Name

8-(4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11(2)10-18-15(23)14-16(24)22-9-8-21(17(22)20-19-14)12-4-6-13(25-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKAZWXNBRGROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazine core, followed by the introduction of the 4-methoxyphenyl and 2-methylpropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

8-(4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

The target compound is compared below with key analogs from the literature:

Key Observations:

Core Heterocycles: The imidazo-triazine core in the target compound differs from imidazo-tetrazines () and imidazo-pyridines () in ring size and electronic properties. Tetrazines () offer higher polarity and metabolic instability compared to triazines, which may influence pharmacokinetics .

Substituent Effects: The 4-methoxyphenyl group (target compound) is electron-donating, contrasting with the 4-fluorophenyl group (), which is electron-withdrawing. This difference could modulate solubility, target affinity, or metabolic stability .

Carboxamide formation in analogs (e.g., ) likely employs coupling agents like cesium carbonate in polar aprotic solvents (e.g., DMF) .

Research Findings and Implications

Spectroscopic Characterization

  • NMR and IR : Similar compounds (e.g., ) show distinct $ ^1H $ NMR signals for methoxy (~3.8 ppm) and aromatic protons, while IR spectra confirm carbonyl (C=O) stretches near 1700 cm$ ^{-1} $ .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weights in analogs, with deviations <5 ppm (e.g., ) .

Biological Activity

8-(4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound belongs to the class of imidazo compounds and features a complex heterocyclic structure that is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O3C_{16}H_{20}N_4O_3, with a molecular weight of approximately 336.36 g/mol. The structure includes an imidazo[2,1-c][1,2,4]triazine core with functional groups such as methoxy and carboxamide that contribute to its biological activity.

PropertyValue
Molecular FormulaC16H20N4O3C_{16}H_{20}N_4O_3
Molecular Weight336.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include the formation of the imidazo core and the introduction of functional groups under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound's structure facilitates effective binding to these targets, potentially leading to inhibition or modulation of their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies have indicated its effectiveness against certain cancer cell lines.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes. For example:
    • Cholinesterase Inhibition : It demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in neuropharmacology.

Table 2: Biological Activities

Activity TypeObserved Effect
AntimicrobialSignificant against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionModerate AChE/BChE inhibition

Case Studies

Several studies have focused on the biological activities of similar compounds within the imidazo[2,1-c][1,2,4]triazine class:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of imidazo compounds exhibited varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Proliferation : Research highlighted that imidazo compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases .

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